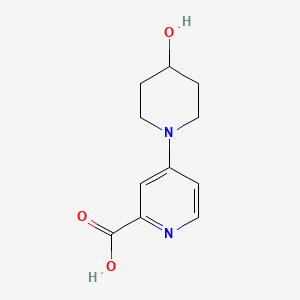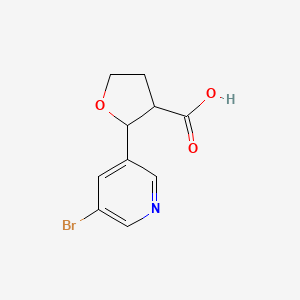
(1-Chloropropan-2-YL)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloropropan-2-YL)cyclopentane is an organic compound with the molecular formula C8H15Cl It consists of a cyclopentane ring substituted with a 1-chloropropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropropan-2-YL)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane with 1-chloropropan-2-ol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of dicyclopentadiene to form cyclopentane, followed by the chlorination of cyclopentane with 1-chloropropan-2-ol. This process is carried out in a continuous flow reactor to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloropropan-2-YL)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Formation of 1-propan-2-ylcyclopentane derivatives.
Elimination: Formation of cyclopentene derivatives.
Oxidation: Formation of cyclopentanone or cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Chloropropan-2-YL)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity
Wirkmechanismus
The mechanism of action of (1-Chloropropan-2-YL)cyclopentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a chlorine atom, forming a double bond. In oxidation reactions, the compound undergoes electron transfer to form oxidized products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane: A simple cycloalkane with similar reactivity but lacks the 1-chloropropan-2-yl group.
1-Chloropropane: A linear alkane with a chlorine substituent, but without the cyclopentane ring.
Cyclopentanol: A cyclopentane derivative with a hydroxyl group instead of a chlorine atom.
Uniqueness
(1-Chloropropan-2-YL)cyclopentane is unique due to the presence of both a cyclopentane ring and a 1-chloropropan-2-yl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C8H15Cl |
|---|---|
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
1-chloropropan-2-ylcyclopentane |
InChI |
InChI=1S/C8H15Cl/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
CRTBHKMHLVEIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)


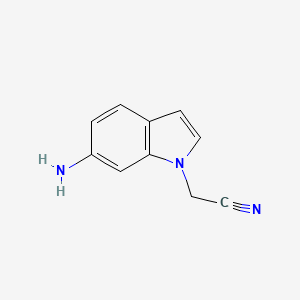
methanol](/img/structure/B13196394.png)
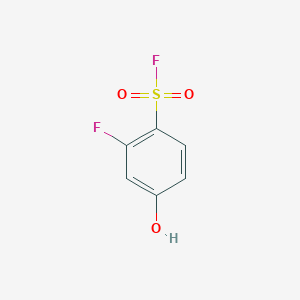
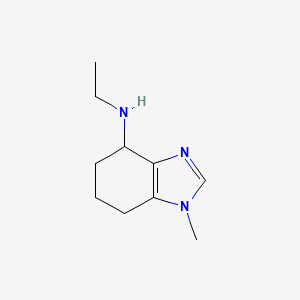
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)

